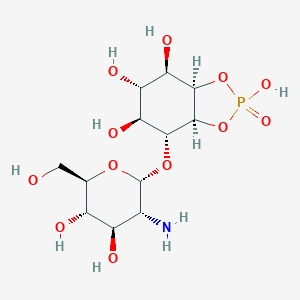

6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

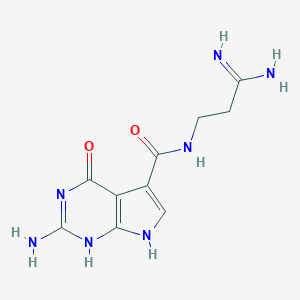

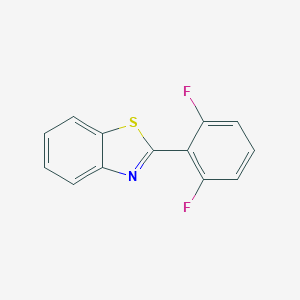

6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate, also known as cyclic diguanylate or c-di-GMP, is a second messenger molecule that plays a crucial role in regulating bacterial behavior. It was first discovered in 1987 and has since been extensively studied due to its importance in bacterial physiology, biofilm formation, and virulence.

Mecanismo De Acción

C-di-GMP exerts its effects by binding to various effector proteins, such as transcription factors, riboswitches, and enzymes. The binding of c-di-GMP can either activate or inhibit these effector proteins, depending on the specific protein and the cellular context. For example, c-di-GMP can activate the transcription of genes involved in biofilm formation, while inhibiting the transcription of genes involved in motility.

Efectos Bioquímicos Y Fisiológicos

C-di-GMP has a wide range of biochemical and physiological effects on bacterial cells. It can regulate the synthesis of extracellular polysaccharides, which are important for biofilm formation and virulence. C-di-GMP can also regulate the activity of flagella and pili, which are important for motility and adhesion. Additionally, c-di-GMP can affect the expression of virulence factors, such as toxins and adhesins, which are important for bacterial pathogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

C-di-GMP is a useful tool for studying bacterial behavior in the laboratory. It can be used to manipulate the formation of biofilms, the motility of bacterial cells, and the expression of virulence factors. However, there are also limitations to using c-di-GMP in lab experiments. For example, the concentration of c-di-GMP in bacterial cells is tightly regulated, and overexpression of DGCs or PDEs can lead to non-physiological effects. Additionally, c-di-GMP can have different effects in different bacterial species, and the interpretation of results can be complicated by this variability.

Direcciones Futuras

There are many future directions for c-di-GMP research. One area of interest is the development of new tools for manipulating c-di-GMP levels in bacterial cells, such as optogenetic or chemogenetic approaches. Another area of interest is the identification of new c-di-GMP effector proteins and the elucidation of their functions. Additionally, there is a growing interest in using c-di-GMP as a target for novel antibacterial therapies, as it plays a crucial role in bacterial pathogenesis.

Aplicaciones Científicas De Investigación

C-di-GMP has been extensively studied in various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Salmonella enterica. It has been shown to regulate a wide range of cellular processes, including biofilm formation, motility, virulence, and antibiotic resistance. C-di-GMP also plays a crucial role in the transition between planktonic and biofilm lifestyles, which has important implications for bacterial pathogenesis and environmental persistence.

Propiedades

Número CAS |

140391-24-8 |

|---|---|

Nombre del producto |

6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate |

Fórmula molecular |

C12H22NO12P |

Peso molecular |

403.28 g/mol |

Nombre IUPAC |

(3aS,4R,5S,6S,7R,7aR)-4-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-5,6,7-triol |

InChI |

InChI=1S/C12H22NO12P/c13-3-5(16)4(15)2(1-14)22-12(3)23-9-7(18)6(17)8(19)10-11(9)25-26(20,21)24-10/h2-12,14-19H,1,13H2,(H,20,21)/t2-,3-,4-,5-,6+,7+,8-,9-,10-,11+,12-/m1/s1 |

Clave InChI |

ZULNQPCZALKHMF-LBZOJLJLSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]3[C@H]2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)O)O)O)O)N)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |

Sinónimos |

glucosaminyl-1,6-inositol-1,2-cyclic monophosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)